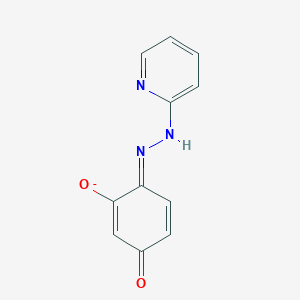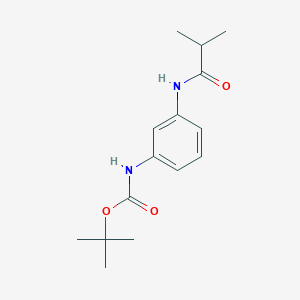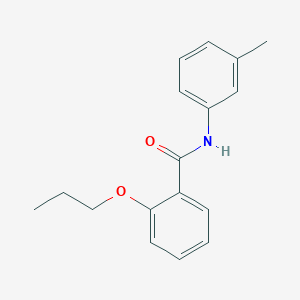![molecular formula C19H20ClN3O3 B268798 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268798.png)
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CAFB, is a chemical compound that has been widely studied for its potential applications in scientific research. CAFB belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes called kinases. In
Mécanisme D'action
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by selectively inhibiting the activity of specific kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of these kinases, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can disrupt the signaling pathways that are involved in disease progression, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide depend on the specific kinases that are inhibited by the compound. In cancer cells, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In other diseases, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may have different effects depending on the specific signaling pathways that are involved.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for specific kinases, which allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has some limitations, such as its potential toxicity and the difficulty of synthesizing the compound in large quantities.
Orientations Futures
There are several future directions for research on 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of new kinase targets for the compound, and the investigation of the compound's potential applications in other diseases. Additionally, researchers may explore the use of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride, which is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide to produce 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. The synthesis of 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer treatment, as 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and proliferation. 4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Nom du produit |
4-{[(3-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Formule moléculaire |
C19H20ClN3O3 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-3-1-4-16(11-14)23-19(25)22-15-8-6-13(7-9-15)18(24)21-12-17-5-2-10-26-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H2,22,23,25) |
Clé InChI |
IYYHWNXJTLISDX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)

![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)